molecular formula C17H18ClN3O3 B2643557 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 1448072-20-5

2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2643557
CAS No.: 1448072-20-5
M. Wt: 347.8
InChI Key: SUEMCVQECMFIQA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyridazin-yloxy group, and a piperidin-1-yl ethanone moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is then reacted with a piperidine derivative to introduce the piperidin-1-yl group. Finally, the pyridazin-3-yloxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone include:

  • 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propanone
  • 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)butanone
  • 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)pentanone

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)23-12-17(22)21-10-7-15(8-11-21)24-16-2-1-9-19-20-16/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEMCVQECMFIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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